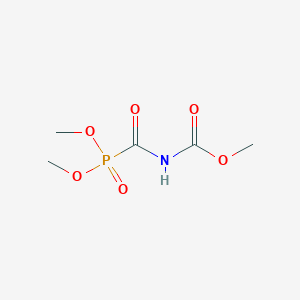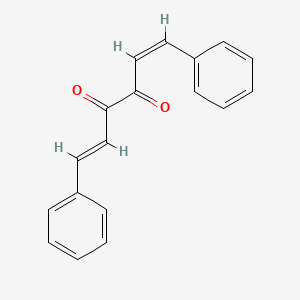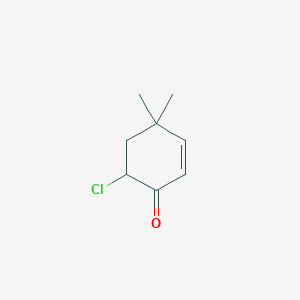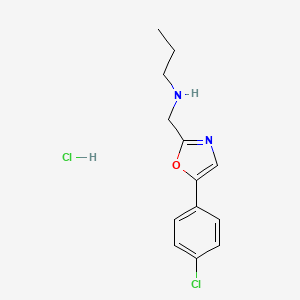
methyl N-dimethoxyphosphorylcarbonylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-dimethoxyphosphorylcarbonylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is particularly interesting due to its unique structure, which includes both carbamate and phosphoryl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-dimethoxyphosphorylcarbonylcarbamate typically involves the reaction of dimethyl carbonate with an appropriate amine under controlled conditions. One common method is the reaction of dimethyl carbonate with a primary amine in the presence of a catalyst such as iron-chrome catalyst TZC-3/1 at elevated temperatures (around 150°C) to yield the desired carbamate . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere .
Industrial Production Methods
Industrial production of carbamates often involves phosgene-free processes due to the hazardous nature of phosgene. The reaction of amines with organic carbonates such as dimethyl carbonate is a preferred method, as it is environmentally benign and avoids the use of toxic reagents .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N-dimethoxyphosphorylcarbonylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Methyl N-dimethoxyphosphorylcarbonylcarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate esters.
Mécanisme D'action
The mechanism of action of methyl N-dimethoxyphosphorylcarbonylcarbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve impulses . This mechanism is similar to that of other carbamate compounds, which bind reversibly to the active site of acetylcholinesterase.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methomyl: An N-methyl carbamate insecticide that also inhibits acetylcholinesterase.
Carbaryl: Another carbamate insecticide with a similar mechanism of action.
Aldicarb: A carbamate pesticide known for its high toxicity and effectiveness.
Uniqueness
Methyl N-dimethoxyphosphorylcarbonylcarbamate is unique due to its dual functional groups (carbamate and phosphoryl), which may provide distinct reactivity and applications compared to other carbamates. Its synthesis methods and environmentally benign production processes also make it a valuable compound in various fields.
Propriétés
Numéro CAS |
64389-66-8 |
|---|---|
Formule moléculaire |
C5H10NO6P |
Poids moléculaire |
211.11 g/mol |
Nom IUPAC |
methyl N-dimethoxyphosphorylcarbonylcarbamate |
InChI |
InChI=1S/C5H10NO6P/c1-10-4(7)6-5(8)13(9,11-2)12-3/h1-3H3,(H,6,7,8) |
Clé InChI |
GSPBNIREHVXXFA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC(=O)P(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Naphth[2,3-f]isoindole-2-propanaminium, 4,11-diamino-1,3,5,10-tetrahydro-N,N,N-trimethyl-1,3,5,10-tetraoxo-, methyl sulfate](/img/structure/B14489333.png)



![Methyl bis[(pyrrolidine-1-carbothioyl)sulfanyl]acetate](/img/structure/B14489364.png)

![4,4'-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1,5-diyl]di(butan-1-ol)](/img/structure/B14489378.png)
![Bicyclo[2.2.1]hept-2-EN-1-OL](/img/structure/B14489380.png)
![2-Propenoic acid, 3-[2-[bis(2-chloroethyl)amino]phenyl]-](/img/structure/B14489386.png)
![Spiro[6.6]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14489393.png)



![2-Methyl-6H-furo[2,3-g][1]benzopyran-6-one](/img/structure/B14489423.png)
